molecular formula C12H26BrN B14371070 6-Bromo-N,N-dipropylhexan-1-amine CAS No. 90733-28-1

6-Bromo-N,N-dipropylhexan-1-amine

Cat. No.: B14371070
CAS No.: 90733-28-1
M. Wt: 264.25 g/mol
InChI Key: WFMRXAJIQLEIPE-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dipropylhexan-1-amine is a chemical compound with the molecular formula C12H26BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to a hexane chain, which is further substituted with two propyl groups on the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dipropylhexan-1-amine typically involves the reaction of 1,6-dibromohexane with dipropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1,6-dibromohexane and dipropylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

    Procedure: 1,6-dibromohexane is added to a solution of dipropylamine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dipropylhexan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of N,N-dipropylhexan-1-amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include amine oxides and other oxidized derivatives.

    Reduction: The major product is N,N-dipropylhexan-1-amine.

Scientific Research Applications

6-Bromo-N,N-dipropylhexan-1-amine finds applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dipropylhexan-1-amine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: A quaternary ammonium salt with similar bromine substitution but different alkyl groups.

    1-Hexanamine, 6-bromo-N,N-dipropyl: A compound with a similar structure but different substitution pattern.

Uniqueness

6-Bromo-N,N-dipropylhexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and dipropylamine groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90733-28-1

Molecular Formula

C12H26BrN

Molecular Weight

264.25 g/mol

IUPAC Name

6-bromo-N,N-dipropylhexan-1-amine

InChI

InChI=1S/C12H26BrN/c1-3-10-14(11-4-2)12-8-6-5-7-9-13/h3-12H2,1-2H3

InChI Key

WFMRXAJIQLEIPE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCCCCBr

Origin of Product

United States

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